molecular formula C12H14N6 B6247096 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 1270797-71-1

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Katalognummer B6247096
CAS-Nummer: 1270797-71-1
Molekulargewicht: 242.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, commonly referred to as 4-EIPA, is a synthetic compound used in scientific research. It acts as a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. 4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-EIPA has been used in a variety of scientific research applications due to its ability to selectively inhibit the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. In particular, it has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in inflammatory processes, as well as its potential role in the treatment of inflammatory diseases. Additionally, 4-EIPA has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in the regulation of neurotransmitters and its potential role in the treatment of neurological disorders.

Wirkmechanismus

4-EIPA acts as a selective inhibitor of the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is an enzyme that is involved in the regulation of inflammatory processes, and 4-EIPA acts to inhibit the activity of the enzyme. By inhibiting the activity of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, 4-EIPA can reduce the inflammatory response and thus has potential therapeutic applications.
Biochemical and Physiological Effects
4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. Additionally, 4-EIPA has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-EIPA has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-EIPA has several advantages when used in laboratory experiments. It is easily synthesized, and it is a potent and selective inhibitor of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. Additionally, it is relatively non-toxic and has low systemic bioavailability, making it safe for use in laboratory experiments. However, 4-EIPA does have some limitations. It is not as potent as other 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine inhibitors, and it has a relatively short half-life, making it difficult to maintain consistent levels of the compound in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for 4-EIPA research. One potential direction is to further explore the therapeutic potential of 4-EIPA in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research could be done to explore the potential of 4-EIPA in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore the potential of 4-EIPA in combination with other drugs to enhance the therapeutic effects of the drugs.

Synthesemethoden

4-EIPA is synthesized in a two-step process. The first step involves the condensation of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine and 1-methyl-1H-pyrazol-5-amine to form the intermediate 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-ylideneamine. The second step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the final product, 4-EIPA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the addition of the pyrazol-5-amine moiety.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "methylhydrazine", "ethyl 2-chloroacetate", "sodium hydride", "ethyl iodide", "3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium azide", "sodium borohydride", "sodium hydroxide", "1-methyl-3-nitro-1H-pyrazole", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminopyridin-4-yl)acetate by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 2-(2-methyl-1H-imidazol-4-yl)acetic acid by reacting methylhydrazine with ethyl 2-chloroacetate followed by hydrolysis with acetic acid.", "Step 3: Synthesis of 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde by reacting 2-(2-methyl-1H-imidazol-4-yl)acetic acid with sodium nitrite and hydrochloric acid followed by reduction with sodium borohydride.", "Step 4: Synthesis of 3-ethyl-3H-imidazo[4,5-b]pyridine by reacting 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde with sodium azide in the presence of acetic acid followed by reduction with hydrogen gas in the presence of palladium on carbon.", "Step 5: Synthesis of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine by reacting 3-ethyl-3H-imidazo[4,5-b]pyridine with 1-methyl-3-nitro-1H-pyrazole in the presence of sodium hydroxide followed by reduction with hydrogen gas in the presence of palladium on carbon." ] }

CAS-Nummer

1270797-71-1

Produktname

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Molekularformel

C12H14N6

Molekulargewicht

242.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.